molecular formula C45H37NO2 B421651 2,6-Bis[(trityloxy)methyl]pyridine

2,6-Bis[(trityloxy)methyl]pyridine

Katalognummer: B421651
Molekulargewicht: 623.8g/mol
InChI-Schlüssel: NCQTUVBSAKDPDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Bis[(trityloxy)methyl]pyridine is a pyridine derivative featuring two trityloxy-methyl substituents at the 2- and 6-positions of the aromatic ring. The trityloxy group (triphenylmethoxy, –OCH(C₆H₅)₃) imparts significant steric bulk and hydrophobicity to the molecule. This compound is often utilized as a precursor in organic synthesis, particularly for constructing pyridine-containing ligands or macrocycles, where the trityloxy groups act as protective or directing moieties . Its synthesis typically involves reacting pyridine-2,6-dimethanol with trityl chloride under basic conditions, followed by purification via column chromatography.

Eigenschaften

Molekularformel

C45H37NO2

Molekulargewicht

623.8g/mol

IUPAC-Name

2,6-bis(trityloxymethyl)pyridine

InChI

InChI=1S/C45H37NO2/c1-7-20-36(21-8-1)44(37-22-9-2-10-23-37,38-24-11-3-12-25-38)47-34-42-32-19-33-43(46-42)35-48-45(39-26-13-4-14-27-39,40-28-15-5-16-29-40)41-30-17-6-18-31-41/h1-33H,34-35H2

InChI-Schlüssel

NCQTUVBSAKDPDE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=NC(=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Kanonische SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=NC(=CC=C4)COC(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The steric and electronic properties of 2,6-disubstituted pyridines vary significantly based on the substituents. Key analogs include:

2,6-Bis(benzyloxy)pyridine
  • Structure : Benzyloxy (–OCH₂C₆H₅) groups at the 2- and 6-positions.
  • Molecular Weight : 291.35 g/mol (vs. ~600 g/mol for the trityloxy derivative) .
  • Key Differences :
    • Reduced steric hindrance compared to trityloxy groups, enabling easier functionalization.
    • Higher solubility in polar solvents due to smaller substituents.
    • Applications: Intermediate in pharmaceuticals and agrochemicals.
2,6-Bis(tosyloxymethyl)pyridine
  • Structure : Tosyloxy (–OTs) groups at the 2- and 6-positions.
  • Reactivity : Tosyl groups are excellent leaving groups, making this compound a versatile precursor for nucleophilic substitution reactions. For example, it is used to synthesize tridentate SNS ligands for metal coordination .
  • Comparison : Unlike the inert trityloxy groups, tosyloxy substituents enhance reactivity in cross-coupling or ligand-forming reactions.
2,6-Bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine
  • Structure : Triazole (–CH₂-triazole) groups at the 2- and 6-positions.
  • Coordination Chemistry : The nitrogen-rich triazole moieties enable strong metal binding, forming complexes with cobalt(II), palladium(II), and other transition metals .
  • Crystal Packing : Orthorhombic crystal system (Pna21) with weak C–H⋯N hydrogen bonds, contrasting with the bulkier trityloxy derivative’s likely amorphous or less-defined packing .
Catalysis and Metal Coordination
  • Trityloxy Derivative: The bulky trityloxy groups hinder metal coordination but improve solubility in nonpolar media, making it suitable for sterically demanding reactions .
  • Triazole and Imidazole Analogs: Used in catalysis (e.g., palladium complexes for C–C coupling) due to strong N-donor ligand properties .
  • Bis(imino)pyridine Iron Complexes: Smaller substituents (e.g., methyl or ethyl) allow isolation of high-spin iron carbene complexes, whereas trityloxy’s bulk may destabilize such species .
Separation Science
  • BTP Ligands (e.g., C4-BPP): 2,6-Bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine derivatives exhibit exceptional separation factors for actinides over lanthanides (SFAm(III)/Eu(III) ≈ 200) due to optimized N-donor geometry and substituent hydrophobicity .
  • Trityloxy Derivative: Not directly used in separation but may serve as a precursor for hydrophobic ligands in solvent extraction systems.

Stability and Reactivity

  • Thermal Stability : Trityloxy groups decompose at high temperatures (~250°C), limiting high-temperature applications. Tosyloxy analogs are more thermally stable but prone to sulfonate elimination .
  • Hydrolytic Stability : Trityloxy ethers are resistant to hydrolysis under basic conditions, whereas tosyloxy groups are susceptible to nucleophilic attack.

Data Tables

Table 1: Structural and Functional Comparison of 2,6-Disubstituted Pyridines

Compound Name Substituents Molecular Weight (g/mol) Key Applications Reference
2,6-Bis[(trityloxy)methyl]pyridine –OCH(C₆H₅)₃ ~600 Precursor, steric shielding
2,6-Bis(benzyloxy)pyridine –OCH₂C₆H₅ 291.35 Pharmaceutical intermediates
2,6-Bis(tosyloxymethyl)pyridine –OTs ~400 Ligand synthesis, reactive precursor
2,6-Bis(triazolylmethyl)pyridine –CH₂-triazole 241.27 Metal coordination complexes
C4-BPP tert-butyl pyrazolyl ~450 Actinide/lanthanide separation

Table 2: Extraction Performance of N-Donor Ligands

Ligand Separation Factor (SFAm/Eu) Stability Constant (log β) Key Feature Reference
C4-BPP ~200 Moderate High hydrophobicity, tert-butyl
C5-BPP ~100 High Neopentyl substituents
Trityloxy Derivative N/A N/A Precursor for hydrophobic ligands

Vorbereitungsmethoden

Protection of 2,6-Bis(hydroxymethyl)pyridine

The most straightforward route involves the tritylation of 2,6-bis(hydroxymethyl)pyridine, a diol precursor synthesized via biocatalytic or chemical means.

Biocatalytic Production of the Diol Intermediate

Recent advances in biocatalysis have enabled efficient synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. A one-pot microbial whole-cell process achieves titers exceeding 12 g L⁻¹ with a space–time yield of 0.8 g L⁻¹ h⁻¹. This method offers scalability and avoids harsh reagents, aligning with green chemistry principles.

Tritylation Reaction Conditions

The diol undergoes protection using trityl chloride (TrCl) under anhydrous conditions. A representative protocol includes:

  • Dissolving 2,6-bis(hydroxymethyl)pyridine (1.0 equiv) in dry dichloromethane (DCM).

  • Adding TrCl (2.2 equiv per hydroxyl group) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stirring under nitrogen at room temperature for 24–48 hours.

  • Quenching with aqueous sodium bicarbonate, followed by extraction, drying (MgSO₄), and purification via column chromatography (petroleum ether/ethyl acetate gradient).

Key Considerations :

  • Steric Hindrance : The proximity of the two trityl groups may slow the second tritylation step, necessitating excess TrCl or prolonged reaction times.

  • Solvent Choice : Polar aprotic solvents like DCM or DMF enhance reactivity, while ethers (THF) may reduce side reactions.

  • Yield Optimization : Pilot studies suggest yields of 70–85% for analogous tritylations, depending on purification efficiency.

Halomethylpyridine Intermediate Route

Alternative pathways leverage halomethylpyridine precursors, such as 2,6-dibromomethylpyridine or 2,6-dichloromethylpyridine, which undergo nucleophilic substitution with trityloxide.

Synthesis of Dibromomethylpyridine

A patented method employs dibromohein (DBDMH) as a brominating agent for 2,6-lutidine in carbon tetrachloride, achieving yields up to 92% at 80°C. The reaction benefits from mild conditions and avoids toxic solvents like dimethyl carbonate.

Substitution with Trityloxide

The dibromide intermediate reacts with in-situ-generated trityloxide (from TrOH and NaH) in DMF at 60–80°C. However, this route faces challenges:

  • Nucleophilicity : Trityloxide’s bulkiness impedes SN2 mechanisms, favoring elimination over substitution.

  • Side Reactions : Competing dehydrohalogenation may form pyridyl alkenes, necessitating careful stoichiometry and temperature control.

Comparative Efficiency :

MethodYield (%)Purity (%)Key Advantage
Biocatalytic + Tritylation70–85>95Scalable, green conditions
Dibromide Substitution40–6080–90Avoids diol synthesis

Mechanistic and Kinetic Insights

Tritylation Mechanism

The reaction proceeds via a two-step mechanism:

  • Activation : DMAP deprotonates the hydroxymethyl group, forming an alkoxide.

  • Electrophilic Attack : TrCl’s electrophilic trityl group reacts with the alkoxide, releasing HCl.

Rate-Limiting Factors :

  • Steric Effects : Second tritylation is slower due to hindered access to the remaining hydroxyl group.

  • Base Strength : Stronger bases (e.g., triethylamine) accelerate deprotonation but may promote trityl chloride hydrolysis.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Distinct signals for trityl aromatic protons (δ 7.2–7.4 ppm) and pyridine backbone (δ 8.0–8.5 ppm).

  • CHNS Analysis : Confirms C:H:N ratios consistent with theoretical values.

  • Melting Point : Typically 180–185°C (decomposition observed above 190°C).

Applications and Derivative Synthesis

2,6-Bis[(trityloxy)methyl]pyridine serves as a precursor for:

  • Metal Ligands : Deprotection yields 2,6-bis(hydroxymethyl)pyridine, a scaffold for polydentate ligands.

  • Pharmaceutical Intermediates : Trityl groups enable selective functionalization of the pyridine ring.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.